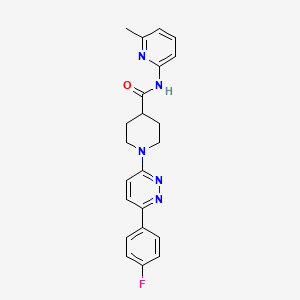
1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the fluorophenyl group, pyridazinyl moiety, and piperidine carboxamide framework. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated heterocyclic compounds and their synthesis, molecular structure, and potential biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related fluorinated heterocyclic compounds involves multi-step reactions, including cyclization, Suzuki reactions, and amidation. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde with guanidine carbonate, followed by a series of reactions involving isoamylnitrite, diiodomethane, and copper iodide to afford the quinazoline core, which is further functionalized with piperazine and arylisocyanates or arylisothiocyanates to obtain the final compounds . Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole involves a simple and efficient process, characterized by spectral analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS. For example, the structure of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by these methods and further analyzed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of fluorinated heterocycles is influenced by the presence of the fluorine atom, which can affect the electronic distribution within the molecule. The papers provided do not detail specific chemical reactions for the compound , but they do discuss the reactivity of similar structures. For example, the synthesis of quinazoline derivatives involves reactions with piperazine and boronic acids in the presence of palladium catalysts . These reactions are crucial for introducing various substituents and building the complexity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated heterocycles are often characterized by their antimicrobial activity, as seen in the synthesized quinazoline and pyridazine derivatives . The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles. The DFT studies provide additional information on the physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the interaction of these molecules with biological targets .
科学的研究の応用
Synthesis and Computational Studies
Jayarajan et al. (2019) conducted a study on the synthesis of compounds related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. They synthesized similar compounds using a three-component reaction and investigated them through computational chemistry methods, including non-linear optical (NLO) properties and molecular docking analyses. Their findings indicate potential anticancer activity through inhibition of tubulin polymerization Jayarajan et al., 2019.
Structural and Electronic Properties
Research conducted by Georges et al. (1989) focused on the crystal structures of anticonvulsant compounds structurally related to the queried compound. They provided insights into the structural and electronic properties of these compounds, revealing critical orientations and electronic delocalization Georges et al., 1989.
Antitubercular and Antibacterial Activities
A study by Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities. This research is significant as it explores the potential antimicrobial applications of compounds structurally similar to the queried compound Bodige et al., 2020.
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and assessed their anti-angiogenic and DNA cleavage activities. These findings are pertinent as they explore the potential of similar compounds in cancer treatment Kambappa et al., 2017.
Pharmacokinetics and Metabolism
Teffera et al. (2013) investigated the pharmacokinetics and metabolism of novel anaplastic lymphoma kinase inhibitors. Their research provides insights into the systemic clearance and metabolic pathways of compounds related to the queried compound Teffera et al., 2013.
特性
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-15-3-2-4-20(24-15)25-22(29)17-11-13-28(14-12-17)21-10-9-19(26-27-21)16-5-7-18(23)8-6-16/h2-10,17H,11-14H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQCEIAFDHFDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

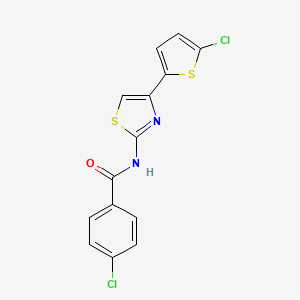
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
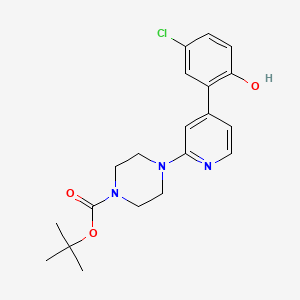
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
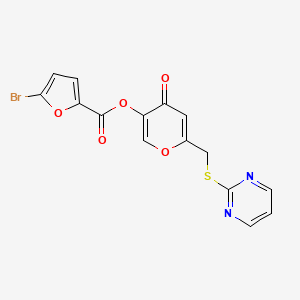
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)
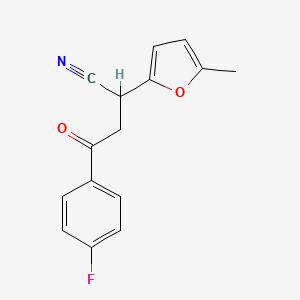
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)
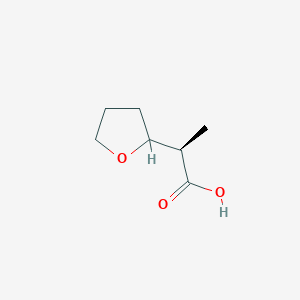

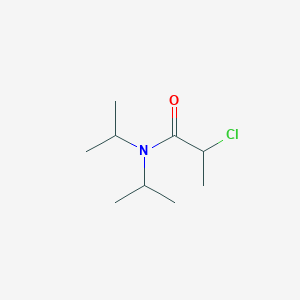
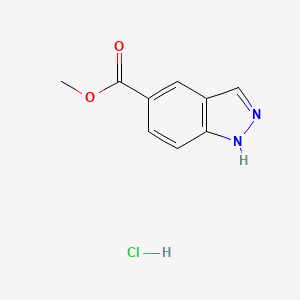
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)